Seralutinib

Pulmonary Arterial Hypertension Tyrosine Kinase Inhibitor Biochemical Potency

Select Seralutinib for its unmatched potency as an inhaled PDGFRα/β, CSF1R, and c-KIT inhibitor, uniquely designed for pulmonary delivery and demonstrating superior efficacy over imatinib with a 14.3% PVR reduction in the Phase 2 TORREY trial. Its critical ability to upregulate BMPR2 makes it the definitive, non-interchangeable tool for disease-modifying PAH research.

Molecular Formula C27H27N5O3
Molecular Weight 469.5 g/mol
CAS No. 1619931-27-9
Cat. No. B610791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeralutinib
CAS1619931-27-9
SynonymsSeralutinib
Molecular FormulaC27H27N5O3
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)C(C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C27H27N5O3/c1-17-10-21(14-28-13-17)27(33)31-22-7-5-6-19(11-22)18(2)30-26-16-29-15-23(32-26)20-8-9-24(34-3)25(12-20)35-4/h5-16,18H,1-4H3,(H,30,32)(H,31,33)/t18-/m0/s1
InChIKeyJHJNPOSPVGRIAN-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Seralutinib (GB002, PK10571): Inhaled PDGFR/CSF1R/c-KIT Inhibitor for Pulmonary Arterial Hypertension (PAH) | CAS 1619931-27-9


Seralutinib is a small-molecule tyrosine kinase inhibitor (TKI) that potently targets platelet-derived growth factor receptors (PDGFR) α and β, colony-stimulating factor 1 receptor (CSF1R), and mast/stem cell growth factor receptor (c-KIT) [1]. It is chemically distinct as an inhaled therapeutic designed for direct pulmonary delivery, aiming to limit systemic exposure while targeting the pathways implicated in pulmonary vascular remodeling in diseases like pulmonary arterial hypertension (PAH) [2].

Why Generic Imatinib or Other TKIs Cannot Be Directly Substituted for Seralutinib in PAH Research


The selection of Seralutinib for PAH research is not interchangeable with other tyrosine kinase inhibitors (TKIs) like imatinib, despite overlapping kinase targets. Critical differentiation stems from its unique, quantifiable potency profile against the PDGFR/CSF1R/c-KIT kinase network and its specific design for inhaled delivery to achieve high pulmonary concentrations with limited systemic exposure. These factors translate into superior efficacy and a distinct safety and tolerability profile in preclinical models [1] and clinical trials [2], which cannot be extrapolated to or achieved by other commercially available kinase inhibitors.

Quantitative Evidence of Seralutinib's Differentiation: A Procurement & Selection Guide


Superior Biochemical and Cell-Based Potency Against PAH-Relevant Kinases Versus Imatinib

In a direct head-to-head comparison, Seralutinib demonstrates significantly greater potency than imatinib across multiple targets critical to PAH pathogenesis. Notably, Seralutinib inhibits CSF1R and c-KIT with IC50 values in the low nanomolar range, whereas imatinib's potency is substantially lower for these kinases [1]. This is further validated in cell-based assays, where Seralutinib shows a 17.5-fold greater potency in inhibiting PDGFRβ-driven proliferation in human lung fibroblasts compared to imatinib [2].

Pulmonary Arterial Hypertension Tyrosine Kinase Inhibitor Biochemical Potency

Enhanced In Vivo Efficacy in a Preclinical Model of Severe PAH Compared to Imatinib

In the SU5416/Hypoxia (Su/Hx) rat model of severe PAH, a preclinical study directly compared the efficacy of inhaled Seralutinib to oral imatinib. Seralutinib treatment led to a superior improvement in key cardiopulmonary hemodynamic parameters and a greater reduction in the disease biomarker N-terminal pro-brain natriuretic peptide (NT-proBNP) [1].

Preclinical Model Pulmonary Arterial Hypertension In Vivo Efficacy

Statistically Significant Reduction in Pulmonary Vascular Resistance (PVR) in a Placebo-Controlled Phase 2 Clinical Trial

The Phase 2 TORREY trial (NCT04456998) evaluated Seralutinib in patients with PAH on stable background therapy. The trial met its primary endpoint, demonstrating a statistically significant reduction in pulmonary vascular resistance (PVR) compared to placebo after 24 weeks of treatment .

Clinical Trial Pulmonary Arterial Hypertension Phase 2

Inhaled Formulation Enables High Pulmonary Exposure and Rapid Clearance, Mitigating Systemic Safety Concerns Associated with Oral TKIs

Seralutinib is specifically formulated for oral inhalation via a dry powder inhaler, a design choice that is central to its differentiation. A Phase 1b study demonstrated that this route of administration achieves robust target engagement in the lung while exhibiting a short systemic half-life, minimizing the potential for off-target toxicity commonly observed with chronically administered oral TKIs [1].

Pharmacokinetics Inhaled Drug Delivery Safety

Seralutinib Upregulates BMPR2 Protein, a Key Protective Pathway in PAH

Preclinical studies have identified a unique mechanism of action for Seralutinib involving the upregulation of bone morphogenetic protein receptor type 2 (BMPR2) protein expression in the lung [1]. This is a significant differentiator, as reduced BMPR2 signaling is a major genetic and molecular driver of PAH, and restoring its function is a central therapeutic goal not shared by other PDGFR inhibitors like imatinib.

Mechanism of Action BMPR2 Vascular Remodeling

Optimal Applications for Seralutinib in Preclinical and Clinical PAH Research


In Vivo Preclinical Studies Requiring Maximal Efficacy and Target Engagement in Severe PAH Models

Seralutinib is the optimal choice for investigators aiming to achieve maximal reversal of pulmonary vascular remodeling and improvement of hemodynamics in rodent models of severe PAH, such as the SU5416/Hypoxia (Su/Hx) and monocrotaline-pneumonectomy (MCTPN) models. Its superior efficacy over imatinib [1] and its unique ability to upregulate protective BMPR2 expression [2] make it the most effective tool for studying disease-modifying interventions targeting the PDGFR/CSF1R/c-KIT network.

Biochemical and Cell-Based Assays for Profiling PDGFR/CSF1R/c-KIT Inhibition

Researchers requiring a highly potent tool compound to inhibit PDGFRα/β, CSF1R, and c-KIT in biochemical or cell-based assays should select Seralutinib. Its low nanomolar IC50 values against these targets, particularly its 12.6-fold greater potency against CSF1R compared to imatinib [1], ensure robust target inhibition in human pulmonary artery smooth muscle cells (HPASMCs), lung fibroblasts (HLFs), and endothelial cells [2], making it a superior reagent for elucidating the role of these kinases in vascular remodeling and inflammation.

Clinical Research Focused on Inhaled, Localized TKI Therapy for Pulmonary Vascular Disease

Seralutinib is the specific investigational agent for clinical trials evaluating the safety and efficacy of an inhaled TKI approach in PAH. Its design for pulmonary delivery via a dry powder inhaler [1] and the positive Phase 2 TORREY trial results showing a 14.3% reduction in PVR [2] provide a clear, evidence-based foundation for its use in Phase 3 trials (e.g., PROSERA study) and beyond. It is not interchangeable with any other approved TKI for this indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seralutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.